

n-Octyl p-Toluenesulfonate CAS number and molecular weight

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Compound of Interest

Compound Name: *Octyl 4-methylbenzenesulfonate*

Cat. No.: *B1581204*

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An In-depth Technical Guide to n-Octyl p-Toluenesulfonate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist Introduction

n-Octyl p-Toluenesulfonate, also known as octyl tosylate or p-toluenesulfonic acid n-octyl ester, is a versatile organic compound widely utilized in chemical synthesis. For researchers, scientists, and professionals in drug development, it serves as a critical intermediate and reagent. Its primary function stems from the nature of the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions, making n-octyl p-toluenesulfonate an effective octylating agent. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications in the laboratory and pharmaceutical industry, grounded in established scientific principles and methodologies.

Core Properties of n-Octyl p-Toluenesulfonate

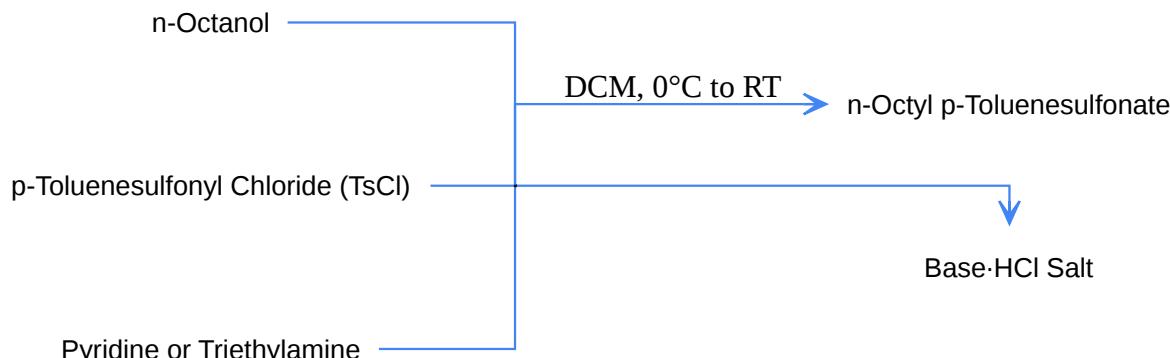
A clear understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe use in experimental design. The key identifiers and properties of n-octyl p-toluenesulfonate are summarized below.

Property	Value	Source(s)
CAS Number	3386-35-4	[1] [2]
Molecular Formula	C ₁₅ H ₂₄ O ₃ S	[1] [2]
Molecular Weight	284.41 g/mol	[1] [2]
IUPAC Name	octyl 4-methylbenzenesulfonate	
Synonyms	p-Toluenesulfonic Acid n-Octyl Ester, Octyl Tosylate	[1] [3]
Appearance	Colorless to light orange/yellow clear liquid	[3]
Purity	Typically >96.0% (by GC)	[3]

Synthesis of n-Octyl p-Toluenesulfonate

The synthesis of n-octyl p-toluenesulfonate is a classic example of O-sulfonylation, specifically the tosylation of a primary alcohol. The reaction involves the treatment of n-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Causality in Experimental Design: The choice of base is critical. A non-nucleophilic base such as pyridine or triethylamine (TEA) is used.[\[4\]](#)[\[5\]](#) Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting alcohol and drives the reaction equilibrium towards the product. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the alcohol and tosyl chloride.[\[4\]](#) The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions.[\[4\]](#)[\[5\]](#)



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Caption: General reaction scheme for the synthesis of n-Octyl p-Toluenesulfonate.

Detailed Experimental Protocol: Synthesis of n-Octyl p-Toluenesulfonate

This protocol is a self-validating system; successful synthesis relies on anhydrous conditions to prevent the hydrolysis of p-toluenesulfonyl chloride.

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add n-octanol (1.0 eq.) to a flame-dried round-bottomed flask containing anhydrous dichloromethane (DCM, ~10 volumes).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Base Addition: Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.
- Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.
- Reaction: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.^{[4][5]} Reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic layer.

- Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes the base, unreacted TsCl, and residual salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: If necessary, purify the crude oil via flash column chromatography on silica gel to obtain pure n-octyl p-toluenesulfonate.

Mechanism of Action and Reactivity

n-Octyl p-toluenesulfonate's utility lies in its function as an excellent alkylating agent. This reactivity is conferred by the p-toluenesulfonate (tosylate) group.

Expertise & Experience: The tosylate anion is a superb leaving group because its negative charge is highly delocalized across the three oxygen atoms and the benzene ring through resonance. This stability means it readily departs during a nucleophilic attack on the adjacent carbon atom. Consequently, the primary carbon of the octyl chain becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles (Nu⁻). This facilitates the formation of a new carbon-nucleophile bond, a cornerstone of synthetic organic chemistry.



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Caption: S_n2 mechanism showing nucleophilic attack on n-Octyl p-Toluenesulfonate.

Applications in Research and Drug Development Alkylating Agent in Synthesis

The primary application of n-octyl p-toluenesulfonate is to introduce an eight-carbon (octyl) chain into a molecule. This is fundamental in synthesizing more complex molecules from simpler precursors. In drug development, modifying a lead compound by adding a lipophilic alkyl chain can significantly alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The octyl group can enhance membrane permeability and binding to hydrophobic pockets in target proteins.

Intermediate for Active Pharmaceutical Ingredients (APIs)

While not typically an API itself, n-octyl p-toluenesulfonate is a key intermediate. For instance, the tosylate group can be displaced by amines, thiols, azides, or carbanions to forge new C-N, C-S, or C-C bonds, which are ubiquitous in pharmaceutical structures.^[6]

Use as a Protecting Group Strategy

In complex multi-step syntheses, it is often necessary to temporarily "protect" a reactive functional group, like an alcohol, while another part of the molecule is being modified. The alcohol can be converted to a tosylate, which is stable under many reaction conditions. Later in the synthesis, the tosylate can be removed or converted into another functional group. This strategy was employed in the synthesis of lysophosphatidylcholines, where a tosyl group was used for the protection of a hydroxyl group.^[7]

Consideration as a Genotoxic Impurity

A critical aspect for drug development professionals is the potential for tosylate esters to be genotoxic impurities (GTIs).^[8] If p-toluenesulfonic acid is used in the manufacturing process of a drug substance (e.g., for salt formation) in the presence of residual alcohols like methanol or ethanol, there is a risk of forming the corresponding tosylate esters.^[8] These alkylating agents can react with DNA, leading to mutations, and are therefore considered potentially carcinogenic. Regulatory bodies like the FDA and EMA have stringent limits on the presence of such impurities, often requiring quantification at the parts-per-million (ppm) level.^[8] Therefore, highly sensitive analytical methods are required to monitor and control for the presence of n-octyl p-toluenesulfonate if n-octanol is present in the API manufacturing process.

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